Acetamide, N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-
Description
Structural Elucidation of Acetamide, N-[[(5S)-2-Oxo-3-[4-(3-Oxo-4-Morpholinyl)Phenyl]-5-Oxazolidinyl]Methyl]-
IUPAC Nomenclature and Stereochemical Configuration
The systematic IUPAC name Acetamide, N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]- reflects its core oxazolidinone scaffold and stereochemical features. The parent structure is a 2-oxazolidinone ring substituted at position 3 with a 4-(3-oxomorpholin-4-yl)phenyl group and at position 5 with an acetamide-bearing methyl group. The (5S) designation specifies the absolute configuration at the C5 chiral center, which is critical for molecular recognition in biological systems.
Chiral Center Analysis at C5 Position
The C5 stereocenter arises from the oxazolidinone ring’s tetrahydrofuran-like structure, where the methylene bridge connects to the acetamide side chain. X-ray crystallographic studies of related oxazolidinones confirm that the (S) -configuration at C5 optimizes spatial alignment for target binding, as seen in Linezolid analogs. This configuration influences the molecule’s three-dimensional topology, particularly the orientation of the acetamide moiety relative to the morpholinyl-phenyl group.
Morpholinyl-Phenyl-Oxazolidinone Core Architecture
The compound’s core integrates three structural domains:
- Oxazolidinone ring : A five-membered lactam (2-oxazolidinone) providing rigidity and hydrogen-bonding capacity via the carbonyl group.
- 4-(3-Oxomorpholin-4-yl)phenyl substituent : A para-substituted phenyl ring linked to a 3-oxomorpholine moiety, introducing conformational flexibility and polarity.
- C5 acetamide side chain : A methyl-acetamide group extending from the oxazolidinone’s C5 position, critical for interactions with biological targets.
Table 1: Key Structural Features of the Compound
| Feature | Description |
|---|---|
| Parent ring | 2-Oxazolidinone (C3/C5 substitutions) |
| C3 substituent | 4-(3-Oxomorpholin-4-yl)phenyl group |
| C5 substituent | (S)-configured methyl-acetamide |
| Molecular formula | C₁₆H₁₉N₃O₅ |
| Molecular weight | 333.34 g/mol |
Comparative Analysis with Linezolid Structural Analogues
Positional Isomerism in Oxazolidinone Derivatives
Positional isomerism significantly impacts biological activity in oxazolidinones. Unlike Linezolid, which has a 3-fluoro-4-(4-morpholinyl)phenyl group at C3, this compound features a 4-(3-oxomorpholin-4-yl)phenyl substituent. The shift from a fluorine atom to a 3-oxomorpholine group alters electron distribution and steric bulk, potentially modifying target affinity. For example:
- Linezolid (C3 substituent) : 3-Fluoro-4-(4-morpholinyl)phenyl.
- This compound (C3 substituent) : 4-(3-Oxomorpholin-4-yl)phenyl.
Table 2: Positional Isomerism in Selected Oxazolidinones
Functional Group Substitution Patterns
Functional group variations at C5 distinguish this compound from Linezolid derivatives:
- Acetamide vs. Hydroxymethyl : Linezolid’s C5 hydroxymethyl group is acetylated in this compound, converting a polar hydroxyl to a less polar acetamide. This modification enhances metabolic stability but may reduce water solubility.
- Morpholinyl modifications : The 3-oxo group in the morpholine ring introduces an additional hydrogen-bond acceptor, contrasting with Linezolid’s unmodified morpholine.
Key substitutions in related analogs :
Properties
IUPAC Name |
N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5/c1-11(20)17-8-14-9-19(16(22)24-14)13-4-2-12(3-5-13)18-6-7-23-10-15(18)21/h2-5,14H,6-10H2,1H3,(H,17,20)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINXMVCVGXRHDV-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC=C(C=C2)N3CCOCC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC=C(C=C2)N3CCOCC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1429334-00-8 | |
| Record name | N-(((5S)-2-Oxo-3-(4-(3-oxo-4-morpholinyl)phenyl)-5-oxazolidinyl)methyl)acetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1429334008 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(((5S)-2-OXO-3-(4-(3-OXO-4-MORPHOLINYL)PHENYL)-5-OXAZOLIDINYL)METHYL)ACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QWF3XH3UKZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Mechanism and Conditions
The carbamate substrate (e.g., N-carbobenzoxy-3-fluoro-4-morpholinylaniline) undergoes deprotonation by a strong base such as lithium tert-butoxide (pK<sub>DMSO</sub> > 12), enabling nucleophilic attack by the acetamidoacetoxypropane. The lithium cation stabilizes intermediates, facilitating ring closure to form the oxazolidinone core. Key steps include:
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Deprotonation : Lithium tert-butoxide deprotonates the carbamate, generating a reactive alkoxide.
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Nucleophilic Substitution : The (S)-configured acetamidoacetoxypropane attacks the electrophilic carbon, displacing the leaving group.
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Cyclization : Intramolecular nucleophilic attack forms the oxazolidinone ring, with stereochemistry dictated by the chiral starting material.
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Reactants :
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N-Carbobenzoxy-3-fluoro-4-morpholinylaniline (1.032 g, 3.125 mmol)
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(S)-N-[2-(Acetyloxy)-3-chloropropyl]acetamide (1.207 g, 6.234 mmol)
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Conditions :
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Solvent: THF/DMF/MeOH
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Base: Lithium tert-butoxide (3.00 equiv)
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Temperature: 5–21°C
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Time: 21 hours
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Workup : Quenching with NH<sub>4</sub>Cl, extraction with CH<sub>2</sub>Cl<sub>2</sub>, and crystallization from xylenes.
Stereochemical Control
The (5S) configuration is preserved by using enantiomerically pure (S)-acetamidoacetoxypropane, avoiding racemization during the reaction. Lithium coordination ensures precise spatial orientation during cyclization.
Palladium-Catalyzed Cross-Coupling for Aryl Functionalization
US20030166620A1 discloses a palladium-mediated strategy for introducing aryl groups to oxazolidinones. While originally designed for pyridine derivatives, this method adapts to incorporate the 4-(3-oxo-4-morpholinyl)phenyl moiety.
Synthetic Sequence
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Trimethylstannyl Intermediate Preparation :
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A hydroxymethyl oxazolidinone is converted to a trimethylstannyl derivative via halogenation (e.g., using Sn(CH<sub>3</sub>)<sub>3</sub>Cl).
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Cross-Coupling :
Key Considerations :
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The morpholinyl group’s electron-withdrawing nature necessitates elevated temperatures for effective coupling.
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Competing side reactions (e.g., homocoupling) are mitigated by optimizing catalyst loading and stoichiometry.
Chiral Resolution and Auxiliary-Based Approaches
Historical methods from PMC4412212 highlight chiral resolution and asymmetric synthesis for oxazolidinones. These strategies ensure high enantiomeric excess (ee) for the (5S) configuration.
Chiral Resolution via Mandelic Acid
DuPONT Asymmetric Synthesis
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Epoxide Cyclization : (R)-Glycidol butyrate reacts with 4-acetylphenyl isocyanate under LiBr catalysis to form the oxazolidinone.
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Functionalization : Saponification, methylation, and acetylation yield the target acetamide.
Comparative Analysis of Methods
*Estimated based on analogous reactions.
†Reported for similar substrates.
Critical Challenges and Optimization Strategies
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Morpholinyl Group Stability : The 3-oxo-4-morpholinyl group is prone to hydrolysis under acidic or basic conditions. Neutral pH and anhydrous solvents (e.g., THF) are critical during synthesis.
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Stereochemical Integrity : Lithium-mediated methods preserve configuration better than palladium-catalyzed routes, which may require chiral ligands for ee enhancement.
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Crystallization Issues : The target compound’s poor solubility in common solvents necessitates seeding and sonication for crystallization .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound is also prone to nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base or acid catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Industry
Acetamide, N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]- serves primarily as an impurity in the production of Rivaroxaban, a widely used anticoagulant. Its presence is crucial for quality control and regulatory compliance in pharmaceutical formulations.
Research and Development
The compound has been utilized in various research studies focusing on:
- Anticoagulant Mechanisms : Investigating how structural modifications affect anticoagulant activity.
- Drug Interaction Studies : Understanding how impurities like this compound influence the pharmacokinetics and pharmacodynamics of primary drugs.
Case Study 1: Rivaroxaban Synthesis Impurity
A study highlighted the importance of monitoring impurities such as Acetamide, N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]- during Rivaroxaban production. Analytical techniques like HPLC (High Performance Liquid Chromatography) were employed to quantify this impurity, ensuring that it remains within acceptable limits to comply with FDA regulations .
Case Study 2: Structure Activity Relationship (SAR) Analysis
Research has also focused on the structure–activity relationship of oxazolidinone derivatives. By modifying various functional groups on compounds similar to Acetamide, insights into enhancing therapeutic efficacy while minimizing side effects were gained. This research is pivotal for designing new anticoagulants with improved profiles .
Mechanism of Action
The mechanism of action of Acetamide, N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Structural Analogues in the Oxazolidinone Class
Linezolid (LIN)
- Structure : N-({(5S)-3-[3-Fluoro-4-(morpholin-4-yl)phenyl]-2-oxo-oxazolidin-5-yl}methyl) acetamide .
- Key Differences :
- Replaces the 3-oxomorpholinyl group with a morpholinyl group.
- Contains a fluorine atom at the phenyl ring.
- Activity : FDA-approved antibacterial agent targeting Gram-positive bacteria via ribosomal inhibition .
Rivaroxaban
- Structure : 5-Chloro-N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-2-thiophenecarboxamide (CAS: 366789-02-8) .
- Key Differences :
- Substitutes acetamide with a 5-chloro-thiophenecarboxamide group.
- Activity : Potent Factor Xa inhibitor used for thromboembolic disorders .
Ranbezolid
- Structure : Includes a nitrofuran moiety (C₂₁H₂₄FN₅O₆) attached to a piperazinylphenyl group .
- Key Differences :
- Incorporates a nitro-functionalized furan ring instead of morpholinylphenyl.
- Activity : Broad-spectrum antibacterial agent with nitrofuran-related redox activity .
CAS 653597-37-6
- Structure: Features a 4-(1-cyanobutylidene)piperidinyl group and fluorine at the phenyl ring .
- Activity : Undisclosed, but structural motifs suggest kinase or protease inhibition .
Pharmacological and Physicochemical Comparison
*Predicted LogP values based on structural descriptors.
Mechanistic Insights :
- The target compound’s 3-oxomorpholinyl group aligns with Rivaroxaban’s Factor Xa binding motif, but its acetamide group may reduce anticoagulant activity compared to Rivaroxaban’s thiophenecarboxamide .
- Linezolid’s morpholinyl (vs. 3-oxomorpholinyl) and fluorine substituents optimize bacterial ribosomal binding, a feature absent in the target compound .
- Synthetic Routes: The target compound is synthesized from 4-(4-aminophenyl)morpholin-3-one, similar to Rivaroxaban’s precursor . Linezolid and Ranbezolid require fluorination and nitrofuran coupling, respectively, adding complexity .
Biological Activity
Acetamide, N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]- (CAS No. 1429334-00-8) is a synthetic compound that serves as an impurity related to the anticoagulant Rivaroxaban. This compound is of interest due to its potential biological activity and applications in medicinal chemistry, particularly in the context of thromboembolic disorders. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological implications, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C16H19N3O5
- Molecular Weight : 333.34 g/mol
- Structural Features : The compound features an oxazolidine ring, a morpholine moiety, and an acetamide functional group, which contribute to its potential biological activities.
Structural Representation
The structural formula can be represented as follows:
Anticoagulant Properties
As an impurity of Rivaroxaban, Acetamide, N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]- exhibits notable anticoagulant properties. The compound may influence the pharmacodynamics and pharmacokinetics of Rivaroxaban, potentially altering its efficacy and safety profile in clinical settings .
The exact mechanisms by which this compound exerts its biological effects are not fully elucidated; however, several hypotheses exist:
- Inhibition of Factor Xa : Similar to Rivaroxaban, it may inhibit Factor Xa, a crucial enzyme in the coagulation cascade.
- Interaction with Platelet Aggregation : The morpholine and oxazolidine structures may facilitate interactions with platelet receptors, affecting aggregation processes.
- Fluorescence Emission : Studies indicate that modifications in the structure can lead to enhanced fluorescence properties upon excitation, which could be leveraged for imaging applications in biological systems.
Pharmacological Implications
Research indicates that Acetamide, N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]- could serve as a lead compound for developing new anticoagulants or therapeutic agents targeting similar pathways. Its unique structural features may inspire novel drug designs aimed at improving efficacy and reducing side effects associated with current anticoagulant therapies .
Comparative Analysis with Related Compounds
To understand the unique properties of Acetamide, N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-[[(5S)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-acetamide | C16H19FN3O5 | Contains a fluorine substituent; potential for altered biological activity |
| N-[[(5S)-2-Oxo-3-[4-(4-morpholinyl)phenyl]-5-thiazolidinyl]methyl]-acetamide | C16H19N3OS | Features a thiazolidine ring; may exhibit different pharmacological properties |
This comparison highlights how variations in substituents can impact biological activity and therapeutic potential.
Study on Anticoagulant Activity
A study conducted by researchers on the anticoagulant properties of various Rivaroxaban impurities demonstrated that Acetamide exhibited significant inhibitory effects on Factor Xa activity. This suggests that even impurities can have substantial pharmacological relevance.
Synthesis and Stability Studies
Research into the synthesis of Acetamide has shown that multi-step organic synthesis techniques yield high-purity products essential for biological testing. Stability studies indicate that the compound maintains integrity under physiological conditions, making it a candidate for further exploration in drug development .
Q & A
Q. What is the structural and stereochemical significance of the (5S) configuration in this compound?
The (5S) configuration denotes the absolute stereochemistry of the oxazolidinone ring, which is critical for binding to Factor Xa (FXa). X-ray crystallography confirms that the S-enantiomer aligns optimally with the FXa active site, positioning the chlorothiophene moiety in the S1 pocket for enhanced inhibitory activity. Enantiomeric purity (>99.97%) is essential to avoid diminished efficacy from the R-enantiomer .
Q. What intermediates are pivotal in synthesizing this compound, and how do their properties affect the process?
Key intermediates include:
- 2-[[(5S)-2-Oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-1H-isoindole-1,3(2H)-dione (CAS 446292-08-6): Requires anhydrous conditions to prevent hydrolysis.
- 4-[4-[(5S)-5-(Aminomethyl)-2-oxooxazolidin-3-yl]phenyl]morpholin-3-one hydrochloride (CAS 898543-06-1): Hygroscopicity necessitates inert atmosphere handling. Coupling reactions (e.g., using HATU/DIPEA) optimize yield, while impurities like phthalimide derivatives are monitored via HPLC .
Q. Which analytical methods are recommended for assessing enantiomeric purity?
Chiral HPLC with cellulose tris(3,5-dimethylphenylcarbamate) columns (hexane/isopropanol mobile phase) resolves enantiomers (Rs >2.0). Complementary techniques include capillary electrophoresis (CE) with cyclodextrin additives and vibrational circular dichroism (VCD) for absolute configuration confirmation. Batch consistency requires ≤0.1% R-enantiomer .
Q. How does the morpholinone-phenyl moiety influence physicochemical properties?
The 3-oxo-morpholinyl group enhances solubility via hydrogen bonding (e.g., 92% plasma protein binding) and improves metabolic stability by reducing CYP3A4-mediated oxidation. The phenyl ring facilitates π-π stacking in FXa’s hydrophobic pocket, critical for anticoagulant activity .
Advanced Research Questions
Q. How can researchers optimize oxazolidinone ring formation during synthesis?
Q. What strategies resolve contradictions in enantiomeric excess measurements?
Cross-validate HPLC with polarimetry (589 nm) and circular dichroism (CD) spectroscopy. Discrepancies often arise from UV-inactive impurities; Karl Fischer titration ensures moisture control (<0.13% water) to stabilize polarimetric readings .
Q. How can computational modeling predict FXa binding affinity for structural analogs?
All-atom molecular dynamics (MD) simulations (AMBER force field, 100 ns trajectories) replicate crystallographic binding modes (RMSD <1.5 Å). Free energy perturbation (FEP) quantifies ΔΔG for substituent effects (e.g., fluorination improves binding by -2.3 kcal/mol), guiding rational design .
Q. What methodologies mitigate genotoxic impurities in the final amidation step?
- QbD optimization : Design of Experiments (DoE) reduces ethyl chloroformate residues by controlling time (4–6 hours) and temperature (25–30°C).
- Adsorbent purification : Activated carbon (1% w/w) removes 5-chlorothiophene-2-carboxylic acid to <0.05%. LC-MS/MS (m/z 435→154) ensures compliance with ICH M7 thresholds .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
